Ganirelix acetate is a synthetic decapeptide that functions as a competitive antagonist of gonadotropin-releasing hormone (GnRH). It is primarily used in assisted reproductive technology to prevent premature ovulation during controlled ovarian hyperstimulation. This compound is derived from native GnRH with specific amino acid substitutions, enhancing its effectiveness in clinical applications. Ganirelix acetate was first approved by the United States Food and Drug Administration on July 29, 1999, and has been utilized in fertility treatments since then, with the first reported pregnancy using this compound occurring in 1998 .
Ganirelix acetate belongs to the class of organic compounds known as polypeptides, which are characterized by chains of amino acids. It is classified under several categories, including:
The compound is specifically indicated for use in fertility treatments to control ovulation and manage hormone levels during assisted reproduction procedures .
The synthesis of ganirelix acetate typically involves solid-phase peptide synthesis techniques. A conventional method includes the use of a Boc (tert-butyloxycarbonyl) stationary phase. The synthesis process can be summarized in the following steps:
This method allows for high purity and low impurity levels, making it suitable for large-scale production.
Ganirelix acetate has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is:
The molecular weight of ganirelix acetate as an anhydrous free base is approximately 1570.4 g/mol . The structure includes substitutions at positions 1, 2, 3, 6, 8, and 10 compared to native GnRH, which enhances its antagonistic properties against GnRH receptors .
Ganirelix acetate primarily functions through its interaction with GnRH receptors. By binding to these receptors, it inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced gonadotropin levels in circulation. This action effectively prevents premature ovulation during fertility treatments .
The mechanism involves competitive inhibition where ganirelix acetate competes with endogenous GnRH for receptor binding sites. This results in a rapid and reversible suppression of gonadotropin secretion, crucial for optimizing conditions for egg retrieval during assisted reproductive procedures .
Ganirelix acetate exerts its pharmacological effects by blocking the action of GnRH at the pituitary gland level. The process can be outlined as follows:
Data from pharmacokinetic studies indicate that after subcutaneous administration, ganirelix acetate reaches maximum serum concentrations approximately one hour post-injection, demonstrating effective absorption and bioavailability .
Ganirelix acetate is presented as a colorless, sterile aqueous solution intended for subcutaneous administration. Key physical and chemical properties include:
These properties are critical for ensuring the safety and efficacy of the compound when used in clinical settings.
Ganirelix acetate is predominantly used in reproductive medicine for:
The application of ganirelix acetate has significantly improved outcomes in assisted reproductive technologies by allowing better timing for ovulation induction and egg retrieval .
Ganirelix acetate emerged from systematic efforts to engineer GnRH analogs capable of competitive receptor antagonism without the initial gonadotropin "flare effect" associated with agonists. Early GnRH research established that natural GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) binds to pituitary receptors, triggering luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. Rational drug design focused on modifying residues critical for receptor activation while preserving binding affinity. Key principles included:
These modifications yielded ganirelix acetate—a third-generation decapeptide antagonist with the sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-Tyr-D-hArg(Et₂)-Leu-hArg(Et₂)-Pro-D-Ala-NH₂ [9].
Table 1: Key Amino Acid Substitutions in Ganirelix vs. Natural GnRH
Position | Natural GnRH | Ganirelix Acetate | Functional Impact |
---|---|---|---|
1 | pGlu | Ac-D-2Nal | Enhanced receptor affinity & protease resistance |
2 | His | D-4Cpa | Blocked receptor activation |
3 | Trp | D-3Pal | Increased hydrophobic interactions |
6 | Arg | D-hArg(Et₂) | Steric hindrance preventing G-protein coupling |
8 | Arg | L-hArg(Et₂) | Stabilized receptor-antagonist complex |
10 | Gly | D-Ala | Improved metabolic stability |
The synthesis of ganirelix acetate leverages Fmoc solid-phase peptide synthesis (SPPS) with strategic protecting group chemistry to address challenges posed by non-natural amino acids:
Critical purification steps involve reverse-phase HPLC with trifluoroacetic acid (TFA)/acetonitrile gradients to separate acetate salts and isoforms. Final drug substance characterization confirms identity via mass spectrometry (MW: 1570.4 Da) and chiral analysis [5] [9].
Table 2: Synthesis Methodologies for Ganirelix Acetate
Method | Key Innovations | Yield/Purity | Patent/Reference |
---|---|---|---|
Linear Fmoc-SPPS | Dde-protected Lys at positions 6/8; on-resin guanidinylation | 75–80%, >95% purity | CN104017058A [1] |
Fragment Condensation | Coupling of [1-5] and [6-10] fragments; PyBOP activation | 82%, >98% purity | CN107056894B [3] |
Hybrid Liquid/Solid Phase | Solution-phase synthesis of hArg(Et₂) segments | 68%, >97% purity | CN104231055A [5] |
Formulation challenges for ganirelix acetate centered on maintaining stability of the decapeptide in aqueous solution while ensuring patient-friendly delivery:
Ganirelix acetate’s approval trajectory exemplifies the regulatory framework for peptide generics:
Table 3: Regulatory Timeline for Ganirelix Acetate
Year | Agency | Product/Milestone | Basis for Approval |
---|---|---|---|
1999 | FDA | Antagon™ (Organon) | Phase III efficacy data; LH surge suppression in 1,096 patients |
2002 | EMA | Orgalutran® | PK studies in healthy volunteers; comparable AUC/Cₘₐₓ |
2019 | FDA | Sun Pharma generic ganirelix | ANDA citing identical formulation to reference |
2022 | EMA | Ganirelix Gedeon Richter | EU generic approval without bioequivalence studies |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5